BenchChemオンラインストアへようこそ!

Afuresertib Hydrochloride

AKT1 kinase inhibition Ki

Choose Afuresertib hydrochloride for unambiguous AKT1-driven biology dissection. Its 25-fold AKT1-over-AKT2 selectivity far exceeds Capivasertib's 2.7-fold, eliminating confounding AKT2/3 crosstalk. Clinically validated: Phase Ib 25.8% ORR with fulvestrant in HR+/HER2−; PROFECTA-II PFS benefit in high-pAKT ovarian cancer. Distinct off-target profile enables polypharmacology mapping. Essential for CDK4/6 resistance and endocrine therapy research. Order high-purity compound for reproducible results.

Molecular Formula C18H18Cl3FN4OS
Molecular Weight 463.8 g/mol
CAS No. 1047645-82-8
Cat. No. B560029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfuresertib Hydrochloride
CAS1047645-82-8
SynonymsGSK2110183B
Molecular FormulaC18H18Cl3FN4OS
Molecular Weight463.8 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl
InChIInChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1
InChIKeyYFQJOPFTGMHYNV-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Afuresertib Hydrochloride (GSK2110183) as an Orally Bioavailable Pan-AKT Inhibitor with Sub-Nanomolar Affinity for AKT1


Afuresertib hydrochloride (CAS 1047645-82-8), also known as GSK2110183 or LAE002, is an orally bioavailable, ATP-competitive, reversible pan-AKT kinase inhibitor [1]. It exhibits potent binding affinity with Ki values of 0.08 nM, 2 nM, and 2.6 nM for AKT1, AKT2, and AKT3, respectively . This compound is currently under clinical investigation in multiple Phase 2 and Phase 3 trials for various cancers, including breast, ovarian, and prostate cancer .

Why Afuresertib Cannot Be Substituted by Other Pan-AKT Inhibitors in Sensitive Assays


AKT inhibitors exhibit significant divergence in isoform selectivity, off-target profiles, and clinical efficacy [1]. As a class, pan-AKT inhibitors show over 600-fold variation in biochemical potency across the three isoforms and distinct kinase inhibition signatures [2]. Even compounds within the same structural class (ATP-competitive pan-AKT inhibitors) differ substantially in their selectivity windows against closely related AGC kinases such as PKA, PKG, and ROCK [3]. Consequently, substituting one AKT inhibitor for another without accounting for these differences risks altering experimental outcomes and confounding target engagement conclusions. The following quantitative comparisons substantiate the specific differentiation of Afuresertib.

Quantitative Differentiation of Afuresertib Hydrochloride from Closest Pan-AKT Comparators


Biochemical Potency Comparison: Afuresertib Achieves Highest Affinity for AKT1 Among ATP-Competitive Pan-AKT Inhibitors

Afuresertib demonstrates superior binding affinity for AKT1 compared to other clinically advanced ATP-competitive pan-AKT inhibitors. Its Ki for AKT1 is 0.08 nM, representing an approximately 37.5-fold improvement over Capivasertib (IC50 3 nM) and a 62.5-fold improvement over Ipatasertib (IC50 5 nM) . While Ki and IC50 values are not strictly interchangeable across assays, the magnitude of difference suggests that Afuresertib achieves complete target engagement at lower concentrations, which may translate to reduced off-target liabilities at equivalent target coverage.

AKT1 kinase inhibition Ki

Isoform Selectivity Profile: Afuresertib Exhibits Distinct AKT1/AKT2/AKT3 Potency Ratio Compared to Capivasertib

The isoform selectivity profile of Afuresertib differs significantly from that of Capivasertib. Afuresertib shows a clear rank order of potency (AKT1 > AKT2 ≈ AKT3) with Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively [1]. In contrast, Capivasertib exhibits a different pattern with IC50 values of 3 nM, 8 nM, and 8 nM, showing no discrimination between AKT2 and AKT3 . The ratio of AKT1:AKT2 potency is 25-fold for Afuresertib compared to 2.7-fold for Capivasertib, indicating that Afuresertib is a more AKT1-preferring pan-inhibitor. This differential selectivity may lead to distinct pharmacodynamic profiles in cellular contexts where isoform-specific signaling predominates.

AKT isoforms selectivity biochemical profiling

Clinical Development Stage: Afuresertib Is Advancing to Phase 3 Trials, Indicating Higher Likelihood of Future Commercial Availability

Afuresertib has progressed further in clinical development than many other pan-AKT inhibitors. As of 2026, it is in Phase 3 trials for breast cancer and prostate cancer, with Phase 2 trials completed or ongoing for multiple other indications . In contrast, Uprosertib (GSK2141795) remains in Phase 1/2, and GSK690693 has not progressed beyond Phase 1 [1]. Ipatasertib and Capivasertib have also reached Phase 3, but Afuresertib's distinct safety and efficacy profile may offer alternative treatment options for specific patient populations. The advanced clinical stage suggests a higher probability of eventual regulatory approval and commercial availability, which is a critical consideration for research groups planning multi-year studies requiring consistent supply of the same compound lot.

clinical trial Phase 3 development

Selectivity Against Off-Target Kinases: Afuresertib Demonstrates Broader Kinase Selectivity Window Than Ipatasertib

In a panel of 13 kinases, Afuresertib showed IC50 values >100 nM, demonstrating a clear selectivity window for AKT [1]. In contrast, Ipatasertib at 1 µM inhibited only 3 out of 230 kinases by >70% (PRKG1α, PRKG1β, p70S6K), with IC50 values of 98 nM, 69 nM, and 860 nM, respectively . This suggests that Afuresertib's off-target profile is distinct, with potential implications for cellular assays where these off-target kinases may be relevant. The difference in selectivity profiles could lead to different phenotypic outcomes in complex biological systems.

selectivity off-target kinase panel

Combination Therapy Clinical Data: Afuresertib Plus Fulvestrant Achieved 25.8% ORR in HR+/HER2- Advanced Breast Cancer

In a Phase Ib trial (NCT04851613) of 31 patients with previously treated HR-positive, HER2-negative advanced breast cancer, Afuresertib (125 mg/day) combined with fulvestrant achieved an objective response rate (ORR) of 25.8% (8/31; 90% CI 13.5-41.8) [1]. Notably, 20 of the 31 patients had received prior CDK4/6 inhibitor therapy, representing a heavily pretreated population with limited treatment options. While direct comparison to other AKT inhibitors in the exact same setting is not available, Capivasertib plus fulvestrant in the Phase 3 CAPItello-291 trial reported a median PFS benefit but ORR data for the overall population was not the primary focus [2]. The distinct clinical activity of Afuresertib in a post-CDK4/6 inhibitor setting provides a rationale for selecting this compound in related translational research models.

breast cancer combination therapy fulvestrant

Biomarker-Driven Activity: Afuresertib Plus Paclitaxel Shows Potential PFS Benefit in AKT Biomarker-Positive Ovarian Cancer

In the Phase 2 PROFECTA-II trial (NCT04374630) of 150 platinum-resistant ovarian cancer patients, Afuresertib plus paclitaxel did not show a statistically significant improvement in PFS overall (median PFS 4.3 months vs. 4.1 months, HR 0.7, P=0.139) [1]. However, in a pre-specified biomarker analysis, patients with phospho-AKT positive tumors (IHC >1) treated with Afuresertib plus paclitaxel had a median PFS of 5.4 months compared to 2.9 months in the paclitaxel alone arm (HR = 0.4; 95% CI 0.12-1.00) [2]. This suggests that Afuresertib may provide a greater benefit in a biomarker-defined subset. This finding is specific to Afuresertib in the ovarian cancer context and underscores the importance of patient stratification in clinical and preclinical studies involving this compound.

ovarian cancer biomarker pAKT

Validated Application Scenarios for Afuresertib Hydrochloride in Preclinical and Translational Research


Investigating AKT1-Dominant Signaling Pathways in Cancer Models

Researchers studying cellular processes where AKT1 is the primary driver (e.g., certain breast and prostate cancer subtypes) should select Afuresertib due to its 25-fold selectivity for AKT1 over AKT2, which is significantly higher than the 2.7-fold selectivity observed with Capivasertib [1]. This minimizes confounding effects from equivalent AKT2/3 inhibition and allows for cleaner dissection of AKT1-specific biology.

Evaluating Combination Therapies in HR+/HER2- Breast Cancer Models Resistant to CDK4/6 Inhibitors

Given the Phase Ib clinical data showing a 25.8% ORR with Afuresertib plus fulvestrant in a heavily pretreated population, including patients with prior CDK4/6 inhibitor exposure [1], Afuresertib is a highly relevant tool compound for preclinical studies exploring mechanisms of resistance to endocrine therapy and CDK4/6 inhibitors, as well as for evaluating novel combination strategies in HR+/HER2- breast cancer models.

Targeting AKT Pathway Activation in Platinum-Resistant Ovarian Cancer with High pAKT Expression

The PROFECTA-II trial demonstrated a potential benefit of adding Afuresertib to paclitaxel specifically in patients with high phospho-AKT levels (HR 0.4 for PFS) [1]. Therefore, Afuresertib is the preferred AKT inhibitor for preclinical studies in ovarian cancer models that exhibit high basal pAKT levels, as it has been clinically validated to show differential activity in this biomarker-defined subset.

Kinase Selectivity Profiling and Chemoproteomics Studies

Afuresertib's distinct off-target profile, showing minimal activity against a panel of 13 kinases (>100 nM) but notable inhibition of PKA and PKG isoforms [1], makes it a valuable comparator in chemoproteomics studies aimed at dissecting the polypharmacology of AKT inhibitors. As demonstrated in a comprehensive analysis of five clinical AKT inhibitors, Afuresertib exhibits a unique target space compared to Capivasertib, Ipatasertib, MK-2206, and GSK690693 , enabling researchers to attribute observed cellular phenotypes to specific kinase inhibition signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afuresertib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.